Sodium feredetate

Description

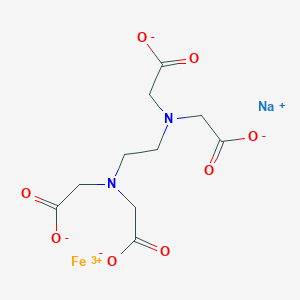

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Chemistry and Complexation Theory of Sodium Feredetate

Chelation Dynamics of Iron with Ethylenediaminetetraacetic Acid (EDTA)

The formation of the iron-EDTA complex is a classic example of chelation, a process where a polydentate ligand binds to a central metal ion at multiple points, forming stable, ring-like structures. rsc.org The EDTA anion is a versatile and powerful hexadentate chelating agent, capable of forming six coordination bonds with a metal ion through its two nitrogen donor atoms and four carboxylate oxygen donor atoms. purdue.edu

The reaction between iron(III) and EDTA⁴⁻ proceeds with a 1:1 stoichiometry, forming the complex anion [Fe(EDTA)]⁻. rsc.org In this complex, the iron(III) center is typically six-coordinate, with the EDTA ligand wrapping around it in an octahedral arrangement. purdue.edu The six donor sites of the EDTA ligand—two nitrogen atoms and four oxygen atoms from the deprotonated carboxylic acid groups—simultaneously bond to the central Fe³⁺ ion. purdue.edu

However, crystallographic and solution studies have shown that the coordination environment can be more complex. The iron(III) ion can also exhibit a coordination number of seven in the complex, which is often formulated as [Fe(EDTA)(H₂O)]⁻. wikipedia.org In this seven-coordinate structure, the EDTA ligand is hexadentate, and a single water molecule occupies the seventh coordination site.

The electronic properties of the iron-EDTA complex can be described using Ligand Field Theory. The central iron(III) ion has five valence electrons in its 3d orbitals (a d⁵ configuration). chemistryguru.com.sg In an octahedral ligand field, these d-orbitals split into two distinct energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²). oregonstate.edu

The EDTA ligand, with its combination of amine (σ-donor) and carboxylate (π-donor) groups, creates a relatively weak ligand field. scielo.org.mx Consequently, the energy gap (Δo) between the t₂g and eg levels is small. It is energetically more favorable for the d-electrons to occupy the higher-energy eg orbitals singly rather than to pair up in the lower-energy t₂g orbitals. This results in a high-spin complex. nih.govacs.org

The electronic configuration for the high-spin d⁵ Fe(III) ion in the [Fe(EDTA)]⁻ complex is therefore (t₂g)³(eg)² . This configuration features five unpaired electrons, one in each of the five d-orbitals, rendering the complex significantly paramagnetic. chemistryguru.com.sg

The chelation of iron(III) by EDTA is a thermodynamically highly favorable process, characterized by a very large formation constant (also known as a stability constant, K). The equilibrium for the reaction is:

Fe³⁺ + EDTA⁴⁻ ⇌ [Fe(EDTA)]⁻

The stability constant for this complex is one of the highest among metal-EDTA complexes, reflecting its exceptional stability. The logarithm of the formation constant (log K) is approximately 25.1. This high value indicates that the equilibrium lies overwhelmingly in favor of the complex.

The thermodynamic favorability is primarily driven by a large positive entropy change (ΔS), a phenomenon known as the chelate effect. nih.gov The reaction involves one hydrated iron ion and one EDTA ion forming a single complex ion, but in the process, a large number of coordinated water molecules are released from the iron's hydration shell. This increase in the number of free molecules in the system results in a significant increase in entropy. The enthalpy change (ΔH) for the formation is exothermic but relatively small. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| log K | ~25.1 | 20 °C, μ = 0.1 M |

| ΔH (Enthalpy) | -11.5 ± 0.5 kJ/mol | 25 °C, μ = 0.1 M nih.gov |

| ΔS (Entropy) | 440 J·mol⁻¹·K⁻¹ | 25 °C, μ = 0.1 M nih.gov |

The formation of the [Fe(EDTA)]⁻ complex from the hydrated ferric ion, [Fe(H₂O)₆]³⁺, in an aqueous solution does not occur in a single step. The reaction proceeds through a stepwise mechanism involving the sequential replacement of the coordinated water molecules by the donor groups of the EDTA ligand. rsc.org

The process is initiated by the rapid formation of an outer-sphere complex, followed by the coordination of one of the carboxylate groups of EDTA to the iron center. This is followed by a series of steps where the remaining carboxylate groups and, finally, the nitrogen atoms coordinate. The rate-determining steps are typically associated with the closure of the chelate rings, particularly the coordination of the nitrogen atoms, which requires conformational rearrangement of the partially coordinated EDTA ligand.

Isomeric Forms and Stereochemical Considerations of Iron-EDTA Chelates

The stereochemistry of the iron-EDTA complex is intricate. The octahedral, six-coordinate [Fe(EDTA)]⁻ complex is inherently chiral. The non-planar arrangement of the five-membered ethylenediamine (B42938) and glycinate (B8599266) chelate rings can wrap around the central Fe(III) ion in one of two non-superimposable, mirror-image forms. These enantiomers are designated using the Δ (delta) and Λ (lambda) notation.

Furthermore, for the seven-coordinate [Fe(EDTA)(H₂O)]⁻ species, which is prevalent in solution, at least two geometric isomers are known to exist in equilibrium. These isomers are often described as having capped trigonal prismatic (CTP) and pentagonal bipyramidal (PB) geometries, differing in the spatial arrangement of the donor atoms and the coordinated water molecule around the central iron ion.

Influence of Chelation on Iron Reactivity and Solution Behavior

The chelation of iron(III) by EDTA profoundly alters its chemical reactivity and behavior in solution.

Synthesis and Manufacturing Methodologies of Sodium Feredetate

Advanced Synthetic Routes for High-Purity Sodium Feredetate

The synthesis of high-purity this compound is centered on the reaction between a ferric iron source and a chelating agent, typically a salt of EDTA. vaibhavfinechem.com Advanced methodologies focus on optimizing reaction conditions and raw material specifications to maximize yield and purity. google.com

Reaction Kinetics and Optimization of Synthesis Parameters (e.g., Temperature, pH)

Control over reaction kinetics is fundamental to achieving high-purity this compound. Key parameters such as temperature, pH, and reaction time are carefully managed to drive the chelation process to completion while minimizing the formation of impurities. google.com Research has identified optimal conditions for the synthesis, which can result in yields as high as 88.1% and purity levels of up to 99.9%. google.com

The reaction is typically conducted at an elevated temperature, generally in the range of 80 to 100°C, with a preferred range of 85 to 95°C to ensure a favorable reaction rate. google.com The pH of the reaction medium is another critical factor; it is adjusted to a neutral or slightly acidic range, with an optimal pH of approximately 7. google.com This pH control is often achieved by adding a base, such as sodium bicarbonate or sodium hydroxide (B78521), to the reaction mixture. vaibhavfinechem.comgoogle.com The duration of the reaction is also optimized, typically between 30 and 90 minutes, to ensure the complete formation of the iron-EDTA complex. google.com The presence of EDTA as a chelating agent can influence reaction kinetics, with changes in pH affecting the rate of particle formation. researchgate.netrsc.org

Table 1: Optimized Synthesis Parameters for High-Purity this compound google.com

| Parameter | Range | Preferred Value |

|---|---|---|

| Reaction Temperature | 80 - 100°C | 85 - 95°C |

| Reaction pH | 6 - 8 | ~7 |

| Reaction Time | 30 - 90 minutes | 50 - 70 minutes |

Raw Material Purity and Stoichiometric Control in Chelate Formation

The quality of the final this compound product is directly dependent on the purity of the raw materials and the precise control of their stoichiometry. google.com The primary reactants are a source of ferric iron, such as ferric chloride (FeCl₃), and a salt of EDTA, commonly disodium (B8443419) edetate (Na₂H₂EDTA). vaibhavfinechem.comgoogle.com

Stoichiometric control is essential for efficient chelate formation. The stability of metal-EDTA complexes is high, particularly for the ferric ion (Fe³⁺), which ensures that the iron remains bound within the chelate structure. inchem.org The molar ratio of the iron source to the EDTA salt is carefully controlled, with typical ratios of iron chloride to EDTA ranging from 1:0.8 to 1:1.2. google.com This precise control ensures that the chelation reaction proceeds efficiently, minimizing the presence of unreacted iron or free EDTA in the final product. google.com Maintaining these ratios is crucial for achieving a high-purity product suitable for its intended applications. pridedrugs.in

Single-Step Reaction Synthesis Approaches

Modern manufacturing often employs a single-step reaction synthesis for its operational simplicity and efficiency. google.com In this approach, the raw materials, ferric chloride and disodium edentate, are reacted directly in an aqueous solvent. google.com The process typically involves dissolving the ferric chloride in water, followed by the slow addition of the EDTA salt solution. google.com The temperature is then raised and the pH adjusted to facilitate the reaction, which proceeds to form the this compound complex in a single vessel. google.com

Alternative methods exist, such as a two-step process where ferric hydroxide is first prepared by reacting a ferric salt with sodium hydroxide. alfa-chemistry.com This ferric hydroxide is then reacted with an EDTA solution to form the final product. alfa-chemistry.com However, the single-step synthesis is often favored for its shorter production cycle and simpler operational requirements. google.com

Downstream Processing and Purification Techniques

Following the chemical synthesis, a series of downstream processing steps are required to isolate and purify the this compound. wikipedia.org These stages are critical for removing byproducts, such as sodium chloride, and any unreacted raw materials to yield a product of high purity. google.com

Crystallization Methods (e.g., Solvent-Assisted Crystallization)

Crystallization is a key purification step used to isolate this compound from the reaction solution. google.com A common technique is solvent-assisted crystallization, also known as antisolvent crystallization. After the reaction is complete, an organic solvent in which this compound has low solubility, such as ethanol (B145695), is added to the aqueous solution. google.comalfa-chemistry.com

The addition of ethanol reduces the solubility of the this compound in the mixture, causing it to precipitate out as solid crystals. google.com The process is often enhanced by cooling the mixture and allowing it to stand for several hours to maximize the crystal yield. google.comguidechem.com The resulting crystalline powder is then separated from the liquid. google.com

Solid-Liquid Separation and Drying Technologies

Once crystallization is complete, the solid this compound crystals must be separated from the liquid phase (mother liquor). This is typically achieved through solid-liquid separation techniques like filtration or centrifugation. wikipedia.orgcelignis.com Suction filtration is commonly used to efficiently separate the precipitate. cuhk.edu.hkrsc.org After separation, the crystals are washed, often with ethanol, to remove any remaining soluble impurities from their surface. google.comalfa-chemistry.com

The final step is drying, which removes residual moisture and solvents from the purified crystals. google.com Conventional drying methods involve heating the product at a controlled temperature, for example at 50°C, until a constant weight is achieved. google.comalfa-chemistry.com The final product is a uniform, fine, yellow or yellowish-brown crystalline powder. google.commubychem.com More advanced drying technologies, such as spray drying, may also be employed in industrial settings to produce powders with specific particle characteristics. pharmacompass.com

Industrial Scalability and Process Efficiency Research

The industrial-scale manufacturing of this compound (also known as sodium iron EDTA) is centered on the chelation of an iron source with an ethylenediaminetetraacetic acid (EDTA) salt. The process is designed to be straightforward, high-yielding, and environmentally conscious. Key raw materials for this synthesis include an iron (III) source, typically ferric chloride (FeCl₃), and a chelating agent like disodium edentate (the disodium salt of EDTA). vaibhavfinechem.comgoogle.com The reaction is generally carried out in an aqueous solvent. google.com The process involves dissolving the EDTA salt in water, followed by the addition of the iron source. vaibhavfinechem.com To ensure the reaction proceeds efficiently and the final product is stable, the pH of the mixture is carefully controlled, often through the addition of a base such as sodium hydroxide or sodium bicarbonate. vaibhavfinechem.comgoogle.com Following the reaction, the this compound is isolated from the solution, typically through crystallization induced by adding ethanol, followed by cooling and standing. The resulting crystals are then washed, filtered, and dried to yield the final, high-purity product. google.com

Yield Optimization Studies for Large-Scale Production

Research into the large-scale production of this compound has focused on optimizing reaction parameters to maximize yield and purity. A notable production technology utilizes ferric chloride and disodium edentate as the primary reactants in an aqueous solution. google.com Studies within this framework have identified optimal conditions that lead to significantly high yields.

Key parameters influencing the yield include reactant concentration, molar ratios, reaction temperature, and reaction time. For instance, a molar concentration of ferric chloride in water between 0.30 and 0.50 mol/L has been found to be optimal. google.com The molar ratio of ferric chloride to the EDTA salt is also critical, with a preferred range of 1:0.8 to 1:1.2. google.com

Temperature plays a crucial role in the reaction kinetics. The optimal reaction temperature has been identified in the range of 85°C to 95°C. google.com Within this temperature range, the reaction proceeds efficiently towards completion. The duration of the reaction is also a key factor, with optimal yields achieved within a timeframe of 50 to 70 minutes. google.com By carefully controlling these conditions, a high yield of this compound can be achieved. One patented process reports achieving a product yield of 88.1% with a purity of 99.9% under these optimized conditions. google.com The final product is a uniform, fine-grained powder, suitable for use in pharmaceutical and food applications. google.com

Below is a data table summarizing the optimized reaction conditions for high-yield production.

| Parameter | Optimized Range/Value | Reported Yield | Reported Purity |

| Ferric Chloride Molar Concentration | 0.30 - 0.50 mol/L | 88.1% | 99.9% |

| Molar Ratio (FeCl₃:EDTA Salt) | 1:0.8 - 1:1.2 | 88.1% | 99.9% |

| Reaction Temperature | 85 - 95 °C | 88.1% | 99.9% |

| Reaction Time | 50 - 70 minutes | 88.1% | 99.9% |

| Solution pH | 6 - 8 (adjusted with sodium bicarbonate) | 88.1% | 99.9% |

This table presents data derived from a specific high-yield production technology. google.com

Waste Minimization and Process Sustainability in this compound Manufacturing

Sustainable manufacturing practices are integral to the industrial production of this compound, focusing on minimizing waste and reducing environmental impact. A key characteristic of the optimized synthesis process is its clean profile, with claims of no environmental pollution. google.com The reaction is designed to be complete, which inherently reduces the amount of unreacted starting materials in the waste stream. google.com

A significant advancement in process sustainability involves the treatment and recycling of the reaction mother liquor. In the synthesis involving ferric trichloride (B1173362) and an EDTA salt, a primary byproduct is sodium chloride (NaCl). google.com Innovative methods have been developed to separate the desired this compound from the NaCl in the post-reaction liquid. google.com

One such method employs chromatography to treat the feed liquid after the initial product has been crystallized and separated. google.com This process separates the liquid into two main components: one containing primarily sodium chloride and another containing the remaining dissolved this compound. google.com

Byproduct Utilization : The component rich in sodium chloride is further treated by crystallization to separate the NaCl as a solid byproduct, which can then be utilized elsewhere. google.com

This approach embodies the principles of a circular economy within the manufacturing process. By realizing the separation and recycling of components in the reaction liquid, the consumption of raw materials is reduced, waste is minimized, and the process moves towards a cleaner production model. google.com General strategies for waste minimization in bulk chemical production, such as careful inventory management, process modifications to reduce waste at the source, and recycling, are fundamental to enhancing the sustainability of this compound manufacturing. core.ac.ukconncoll.edu

The table below outlines the waste minimization strategy through reactant and byproduct handling.

| Process Stage | Stream/Component | Action Taken | Sustainability Outcome |

| Post-Primary Reaction | Feed Liquid A (containing NaCl and residual this compound) | Chromatography Treatment | Separation of valuable components from waste |

| Chromatography Output | Component A-1 (containing Sodium Chloride) | Crystallization and Separation | Recovery of NaCl as a solid byproduct |

| Chromatography Output | Component A-2 (containing this compound) | Re-introduced into the primary reaction step | Reduced raw material consumption and increased yield |

This table illustrates a sustainable approach to manufacturing this compound by recycling reaction intermediates and recovering byproducts. google.com

Biochemical and Biological Interactions of Sodium Feredetate in Non Human Systems

Mechanism of Iron Release and Dissociation from the EDTA Chelate

The stability of the iron in sodium feredetate (NaFeEDTA) is central to its bioavailability. The ethylenediaminetetraacetate (B1237979) (EDTA) chelate protects the ferric iron from interactions within the gastrointestinal lumen that would typically render it insoluble. Dissociation of the iron from the EDTA ligand is a critical step for its eventual absorption and utilization. This process is influenced by the immediate biological environment, including the presence of other chelating molecules and ambient pH.

The iron-EDTA complex is highly stable, which prevents the iron from readily exchanging with endogenous chelators present in the gut lumen. The primary mechanism of iron uptake from this compound does not appear to involve a direct ligand exchange with other molecules prior to interaction with the intestinal wall. Instead, the chelate remains largely intact, delivering the iron to the surface of the enterocytes. Evidence suggests that the dissociation of iron from EDTA occurs at the brush border membrane of the intestinal cells or intracellularly, rather than through competitive binding with other chelators in the luminal environment nih.govpatsnap.com. Inside the enterocytes, the acidic conditions can facilitate the release of iron from the EDTA complex patsnap.com.

The dissociation of iron from the EDTA chelate is significantly influenced by pH. The NaFeEDTA complex is notably stable under the varying pH conditions of the gastrointestinal tract, which allows it to remain soluble and bioavailable patsnap.com. However, the uptake of iron from NaFeEDTA by intestinal cells demonstrates a clear pH dependency. In vitro studies have shown that iron uptake is inversely related to the pH of the culture media over a range of 5.8 to 7.2 nih.gov. This suggests that the more acidic microenvironment at the brush border of the enterocyte, or the proton-coupled nature of iron transport proteins like Divalent Metal Transporter 1 (DMT-1), facilitates the dissociation of iron from the EDTA ligand at the site of absorption nih.gov. The acidic environment within the enterocyte also contributes to the release of iron from the chelate after uptake patsnap.com.

Cellular Uptake and Transport Mechanisms of Chelated Iron

The uptake of iron from this compound at the cellular level is a complex process. The EDTA ligand plays a crucial role in how the iron is presented to and transported across the intestinal epithelium.

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking intestinal enterocytes, are widely used to study iron absorption researchgate.net. Studies using this model show that iron from this compound is effectively absorbed, as indicated by increased ferritin formation within the cells nih.gov.

Research comparing iron uptake from NaFeEDTA, ferrous sulfate (B86663) (FeSO₄), and ferric chloride (FeCl₃) found that in the absence of ascorbic acid, uptake was similar for all three compounds. However, the addition of ascorbic acid, a known enhancer of iron absorption, had a less pronounced effect on uptake from NaFeEDTA compared to the inorganic iron salts nih.gov. This may be due to the strong binding of Fe³⁺ by EDTA, which can hinder its reduction to Fe²⁺ by agents like ascorbic acid nih.gov.

Furthermore, the iron uptake from NaFeEDTA was inhibited by bathophenanthroline disulfonic acid (BPDS), a chelator specific for ferrous iron (Fe²⁺). This finding suggests that at least a portion of the iron from NaFeEDTA dissociates from the EDTA ligand and is reduced to Fe²⁺ at the cell membrane before being transported into the cell, likely via the DMT-1 transporter, which is the primary transporter for non-heme iron nih.gov.

| Iron Source | Fold Increase in Uptake with AA (5:1 molar excess) |

|---|---|

| Ferrous Sulfate (FeSO₄) | 5.4 |

| Ferric Chloride (FeCl₃) | 5.1 |

| This compound (NaFeEDTA) | 2.8 |

The EDTA ligand plays a multifaceted role in enhancing iron absorption. Its primary function is to maintain the iron in a soluble, bioavailable form throughout its transit in the gastrointestinal tract, protecting it from forming insoluble complexes with dietary inhibitors patsnap.com.

Beyond maintaining solubility, studies suggest EDTA may directly influence the permeability of the intestinal barrier. Research using Caco-2 cell monolayers has shown that EDTA can cause a significant decrease in transepithelial electrical resistance (TEER), which is an indicator of increased paracellular permeability nih.gov. This suggests that in the presence of EDTA, iron may be absorbed not only through the transcellular pathway (via transporters like DMT-1) but also through the paracellular pathway, which is the space between adjacent cells nih.gov. This alternative route is not regulated in the same way as transcellular transport, which could contribute to the higher bioavailability of iron from NaFeEDTA nih.gov.

Interaction with Dietary Components Affecting Iron Bioavailability

A significant advantage of this compound is its reduced interaction with dietary components that typically inhibit the absorption of non-heme iron.

The EDTA chelate effectively shields the iron from inhibitors such as phytates and tannins, which are common in plant-based diets patsnap.com. This makes NaFeEDTA a highly bioavailable iron source even in meals with low iron bioavailability europa.eu.

While resilient to inhibitors, the absorption of iron from this compound is still influenced by other dietary factors.

Enhancers: Vitamin C (ascorbic acid) increases the absorption of iron from NaFeEDTA, although its effect is less pronounced than with inorganic iron salts nih.govdrugbank.com.

Inhibitors: Certain dietary components can reduce iron absorption. These include calcium from milk and dairy products, as well as caffeine found in coffee and tea drugbank.compatsnap.comnih.gov. Antacids, which increase gastric pH, can also decrease the absorption of iron from this compound drugbank.com.

| Dietary Component | Effect on Iron Absorption | Reference |

|---|---|---|

| Phytates | Minimal inhibition (protected by EDTA) | patsnap.com |

| Tannins (Polyphenols) | Minimal inhibition (protected by EDTA) | patsnap.com |

| Ascorbic Acid (Vitamin C) | Enhances absorption | nih.govdrugbank.com |

| Calcium (e.g., from dairy) | Inhibits absorption | drugbank.comnih.gov |

| Caffeine | Inhibits absorption | drugbank.com |

| Antacids | Inhibits absorption | drugbank.com |

Mitigation of Iron Absorption Inhibition by Phytates and Tannins

Phytates and tannins are naturally occurring compounds in plant-based diets that are known to be potent inhibitors of non-heme iron absorption. They form insoluble complexes with iron in the gastrointestinal tract, rendering it unavailable for absorption by the intestinal mucosa. This compound has been investigated for its ability to overcome the inhibitory effects of these antinutrients.

The EDTA chelate in this compound is more stable than the complexes formed between iron and phytates or tannins. nih.gov This stability allows the iron in this compound to remain soluble and available for absorption even in the presence of these inhibitors. nih.gov In essence, the EDTA ligand effectively sequesters the iron, preventing it from interacting with phytates and tannins in the gut. nih.gov When this compound is present in a meal containing these inhibitors, the iron it carries is largely protected and can be absorbed through the intestinal wall. nih.gov

Research in animal models has provided insights into the effects of these inhibitors on iron bioavailability. Studies in rats have demonstrated that dietary phytate can significantly reduce the absorption of iron from other sources. nih.govnih.gov Similarly, investigations in rats and poultry have shown that high levels of tannins in feed can lead to reduced nutrient absorption and performance losses. nih.govresearchgate.net While specific quantitative data from non-human studies directly comparing the absorption of this compound to other iron forms in the presence of controlled levels of phytates and tannins are not extensively detailed in publicly available literature, the consensus from various studies indicates that the chelated nature of this compound makes it a more effective iron source in diets rich in these inhibitors. nih.govresearchgate.net

One study in rats, while not directly examining phytate or tannin inhibition, provides valuable data on the regulation of iron absorption from this compound. This research compared the absorption of iron from ferrous sulfate and this compound in rats with normal and elevated iron stores. The findings indicate that iron absorption from both sources is downregulated in response to increased body iron levels, suggesting that the physiological regulation of iron uptake remains intact with this compound. nih.gov

Table 1: Iron Absorption from Ferrous Sulfate and this compound in Basal and Iron-Loaded Rats

| Iron Status | Iron Compound | Percentage of Iron Absorption (%) |

|---|---|---|

| Basal | Ferrous Sulfate | 64.7 |

| Basal | This compound | 49.4 |

| Iron-Loaded | Ferrous Sulfate | 12.8 |

This table is adapted from a study in Sprague-Dawley rats and illustrates the downregulation of iron absorption from both ferrous sulfate and this compound in a state of iron overload. nih.gov

Studies on Synergistic Effects with Absorption Enhancers in Non-Human Models

The absorption of non-heme iron can be enhanced by the presence of certain dietary components, most notably ascorbic acid (Vitamin C). Ascorbic acid facilitates iron absorption by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and by forming a soluble chelate with iron, which can be readily absorbed by the intestinal cells.

While the synergistic effect of ascorbic acid on the absorption of various iron compounds is well-documented, specific studies in non-human models focusing exclusively on its interaction with this compound are limited in the available scientific literature. However, the established mechanism of ascorbic acid's enhancing effect on iron absorption is expected to apply to the iron released from the EDTA chelate in the duodenum. The acidic environment of the stomach favors the stability of the iron-EDTA complex. nih.gov As the complex moves to the more alkaline environment of the duodenum, the iron can be released and subsequently be influenced by enhancers like ascorbic acid. nih.gov

Analytical Methodologies and Quality Control of Sodium Feredetate

Spectroscopic Characterization for Compound Identification and Purity

Spectroscopic techniques are fundamental in the analysis of Sodium Feredetate, providing information on its chemical structure and enabling quantitative measurements.

Key structural features identified by IR spectroscopy include the carboxylate groups (COO⁻) of the EDTA ligand, which are coordinated to the ferric iron. The positions of these bands are sensitive to the coordination environment of the iron atom.

Table 1: Illustrative Infrared Absorption Bands for a Metal-EDTA Complex

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (from water of hydration) | 3500 - 3200 (Broad) | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Coordinated Carboxylate) | 1650 - 1590 | Asymmetric Stretching |

| C=O (Uncoordinated Carboxylate) | ~1725 | Asymmetric Stretching |

Note: Specific frequencies can vary based on the exact coordination and solid-state effects.

UV-Visible spectrophotometry is a versatile and cost-effective technique used for the quantitative analysis of this compound. pnrjournal.com This method is typically employed to determine the total iron content in the compound. The analysis involves a chemical reaction to form a colored complex, the absorbance of which is measured at a specific wavelength (λmax). researchgate.net

For instance, iron can be reacted with chromogenic agents like 1,10-phenanthroline (B135089) or ammonium (B1175870) thiocyanate (B1210189) to produce intensely colored solutions. researchgate.netthermofisher.com The concentration is then determined by applying Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com This method is validated for its accuracy, precision, linearity, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). researchgate.netacgpubs.org

Table 2: Parameters for UV-Visible Spectrophotometric Analysis of Iron

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Chromogenic Agent | Ammonium Thiocyanate | Forms a colored complex with iron for detection. researchgate.net |

| Wavelength (λmax) | ~430 nm | Wavelength of maximum absorbance for the iron-thiocyanate complex. researchgate.net |

| Linear Range | 0.5 - 60 µg/mL | The concentration range over which the method is accurate. researchgate.net |

| Limit of Detection (LOD) | 0.040 µg/mL | The lowest concentration of analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | 0.122 µg/mL | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. researchgate.net |

This technique is also valuable for monitoring the dissolution rate of pharmaceutical formulations containing this compound, a critical parameter for assessing bioavailability.

Chromatographic and Electrochemical Methods for Component Analysis

While spectroscopy identifies the compound as a whole, chromatographic and electrochemical methods are employed to separate and quantify its individual components and related substances, such as free iron or unchelated ligand.

The presence of unchelated (free) EDTA and non-complexed iron is a critical quality attribute, as these species can affect the product's stability and efficacy. Pharmacopoeial methods specify limits for these impurities. sodiumferedetate.com

A common method for determining free sodium edetate involves a colorimetric reaction. The sample is treated with a standard solution of ferric iron and a color reagent such as disodium (B8443419) catechol-3,5-disulphonate. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 670 nm), and the amount of free edetate is determined by comparing it against a standard. sodiumferedetate.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for this purpose. It can separate the this compound complex from any unchelated EDTA or related impurities like nitrilotriacetic acid. fao.org

Table 3: Methods for Analysis of Free Iron and Unchelated EDTA

| Analyte | Methodology | Principle |

|---|---|---|

| Free Sodium Edetate | Spectrophotometry | Reaction with a ferric iron standard and a chromogen, followed by absorbance measurement at 670 nm. sodiumferedetate.com |

| Unchelated EDTA / Related Ligands | High-Performance Liquid Chromatography (HPLC) | Separation on a chromatographic column with UV detection, allowing for quantification of the free ligand distinct from the iron complex. fao.org |

| Free Iron (as Heavy Metals) | Limit Test | Colorimetric reaction with a sulfide (B99878) source and comparison against a lead standard. sodiumferedetate.com |

This compound contains iron in the ferric (Fe(III)) state. The presence of the ferrous (Fe(II)) form would indicate degradation or an impurity. Voltammetric techniques, particularly Cathodic Stripping Voltammetry (CSV), are highly sensitive methods for determining the speciation of iron. mdpi.comliverpool.ac.uk

These methods can distinguish between Fe(II) and Fe(III) at very low concentrations. liverpool.ac.uk The analysis involves the adsorptive collection of an iron complex (e.g., with a ligand like 1-nitroso-2-naphthol) onto the surface of a working electrode. liverpool.ac.uk A potential is then applied, and the resulting current from the reduction of the iron complex is measured. By using masking agents (e.g., 2,2-bipyridyl to complex Fe(II)), it is possible to selectively determine Fe(III), and by difference, the Fe(II) concentration can be calculated. liverpool.ac.uk

Table 4: Typical Parameters for Cathodic Stripping Voltammetry of Iron

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Technique | Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Pre-concentrates the analyte on the electrode surface to enhance sensitivity. mdpi.com |

| Working Electrode | Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE) | Provides the surface for the electrochemical reaction. mdpi.com |

| Complexing Ligand | 1-nitroso-2-naphthol (NN) or Salicylaldoxime (SA) | Forms a complex with iron that is electrochemically active and adsorbs to the electrode. liverpool.ac.ukcore.ac.uk |

| Supporting Electrolyte | Acetate or Borate Buffer | Controls the pH and provides conductivity. mdpi.comcore.ac.uk |

| Speciation Approach | Use of masking agents (e.g., 2,2-bipyridyl) | Selectively binds to one iron species (Fe(II)) to allow for the determination of the other (Fe(III)). liverpool.ac.uk |

Impurity Profiling and Trace Element Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov For this compound, impurities can originate from raw materials, the manufacturing process, or degradation. researchgate.net

Common impurities may include:

Heavy Metals: Pharmacopoeial tests set limits for heavy metals, often determined using atomic absorption spectroscopy or limit tests. sodiumferedetate.comfao.org

Reagents and Solvents: Residuals from the synthesis process.

Degradation Products: Formed by hydrolysis, oxidation, or photolytic cleavage. nih.gov

Modern analytical approaches utilize hyphenated techniques for comprehensive impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly effective, as it combines the powerful separation capabilities of HPLC with the definitive identification capabilities of Mass Spectrometry. nih.gov This allows for the detection, identification, and quantification of known and unknown impurities even at trace levels.

Table 5: Impurity Profiling Techniques for this compound

| Impurity Type | Analytical Technique | Purpose |

|---|---|---|

| Trace Metal Elements | Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP-MS) | Highly sensitive and specific quantification of individual metal impurities. |

| Unchelated Ligands | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of free EDTA and related compounds. fao.org |

| Organic Impurities / Degradants | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of process-related impurities and degradation products. nih.gov |

Detection and Quantification of Heavy Metal Contaminants

Metallic impurities in pharmaceutical ingredients can originate from various sources, including raw materials, catalysts used during synthesis, and manufacturing equipment. Due to their potential toxicity, controlling the levels of heavy metals is a critical aspect of quality control. For this compound, pharmacopoeial standards set a specific limit for heavy metal content.

The official limit test, as specified in sources like the British Pharmacopoeia, dictates that the heavy metal content in this compound must not exceed 20 parts per million (ppm). This is a semi-quantitative test designed to control the total amount of metallic impurities that are colored by sulfide ions. The principle of this test is based on the precipitation of metal sulfides in either acidic or alkaline conditions, which are then visually compared against a lead standard.

While traditional pharmacopoeial methods rely on visual comparison with a lead standard after precipitation with hydrogen sulfide or sodium sulfide, modern instrumental techniques offer greater sensitivity and specificity. Methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are frequently employed for the quick and precise elemental analysis of impurities. These instrumental methods can quantify individual metal concentrations and overcome the limitations of the older sulfide precipitation test, such as the potential loss of analytes during ashing and variable responses for different metals.

The acceptable limits for heavy metals in active pharmaceutical ingredients are established based on a risk assessment that considers the route of administration and the maximum daily dosage of the final drug product.

Table 1: Heavy Metal Contaminant Limit in this compound

| Contaminant | Specification Limit |

|---|

Sulphate Content Determination

Sulphate is another potential impurity in this compound that must be controlled within specified limits. The limit test for sulphates is a standard quality control procedure to ensure the purity of the substance.

According to the British Pharmacopoeia (BP) methodology, the sulphate content in this compound should not exceed 600 ppm. The test procedure involves dissolving a specific amount of this compound in water, followed by a chemical workup to isolate and precipitate any sulphate ions present. Specifically, 2 grams of the substance is dissolved in water, and sodium hydroxide (B78521) is added to precipitate the iron. After filtration, an aliquot of the filtrate is evaporated, ignited to remove organic matter, and the residue is redissolved. The solution is then acidified with hydrochloric acid, and the limit test for sulphates is performed on the resulting filtrate.

The principle of the limit test for sulphates is based on the reaction between sulphate ions and barium chloride in an acidic medium to produce a precipitate of barium sulphate. The resulting turbidity or opalescence is then compared to a standard prepared with a known concentration of sulphate. The sample passes the test if the opalescence produced is not more intense than that of the standard solution.

Table 2: Sulphate Content Limit in this compound

| Contaminant | Specification Limit |

|---|

Methodologies for Assessing Physical and Functional Properties in Formulations

Beyond purity, the physical and functional characteristics of this compound are critical for its performance in a final pharmaceutical formulation. These properties influence factors like stability, solubility, and patient acceptability.

pH Determination of Aqueous Solutions

The pH of an aqueous solution of this compound is a key physical property that affects its stability and compatibility with other excipients in a liquid or oral dosage form. Pharmacopoeial standards require the pH of a 1% weight by volume (w/v) solution of this compound in water to be within the range of 4.0 to 6.5.

This determination is typically carried out using a calibrated pH meter at a specified temperature. The specified acidic to slightly acidic pH range is important for maintaining the integrity of the iron chelate complex and ensuring its solubility.

Table 3: pH Specification for this compound Aqueous Solution

| Parameter | Concentration | Specification Range |

|---|

Evaluation of Organoleptic Properties Using Electronic Sensors (e.g., Electronic Tongue for Taste Masking)

This compound is known to have a metallic taste, which can negatively impact patient compliance, particularly in pediatric and geriatric populations. Therefore, taste masking is a crucial step in the formulation of palatable oral dosage forms. The evaluation of taste-masking effectiveness has traditionally relied on human taste panels, a method that can be subjective and is not suitable for testing unapproved drug substances.

An innovative and objective approach to taste assessment is the use of an electronic tongue (e-tongue). This analytical instrument utilizes an array of chemical sensors with cross-selectivity to mimic the human sense of taste. It provides a quantitative measure of taste profiles by detecting potentiometric differences between the sensors and a reference electrode when immersed in a sample solution.

In a study focused on masking the metallic taste of this compound, researchers used an e-tongue to evaluate the effectiveness of complexation with β-cyclodextrin. The metallic taste was successfully masked by preparing an inclusion complex using a kneading method with a 1:2 drug-to-β-cyclodextrin ratio. The e-tongue analysis demonstrated a decrease in the electric potential of the formulation as the metallic taste was reduced, confirming the efficacy of the taste-masking technique. The data generated by the e-tongue can be analyzed using chemometric tools like Principal Component Analysis (PCA) to discriminate between samples with different taste profiles. This technology serves as a valuable tool in formulation development for the quantitative evaluation and optimization of taste-masking strategies.

Non Pharmaceutical and Industrial Applications of Sodium Feredetate

Agricultural Applications of Chelated Iron

In agriculture, sodium feredetate serves as a highly effective source of iron for plants. The chelated structure protects the iron from precipitating in the soil, ensuring it remains in a form that plants can readily absorb.

Iron chlorosis is a common nutrient disorder in plants, characterized by the yellowing of leaves due to insufficient chlorophyll (B73375) production. This condition frequently occurs in alkaline and calcareous soils where iron, although present, is in an insoluble form (ferric hydroxide) that is unavailable to plants.

This compound is instrumental in managing this condition. The EDTA (ethylenediaminetetraacetic acid) ligand chelates the ferric iron, shielding it from the chemical reactions in high pH soils that would otherwise render it insoluble. When applied to the soil, the this compound dissolves, and the stable Fe-EDTA complex moves to the plant's roots. At the root surface, the iron is reduced from Fe³⁺ to the more soluble Fe²⁺ form and absorbed by the plant, while the chelating agent is released back into the soil to bind with other iron ions. This mechanism ensures a continuous and available supply of iron to the plant, effectively preventing and reversing the symptoms of chlorosis. The use of such synthetic chelating agents has proven to be one of the most effective methods for treating iron chlorosis.

The stability and solubility of this compound make it an ideal component for advanced micronutrient fertilizers. It is incorporated into various fertilizer formulations, including those designed for both soil-based agriculture and hydroponic systems. In soil applications, it can be applied as a standalone product or mixed with other nutrients in granular or liquid fertilizers.

Its use is particularly significant in hydroponics, where nutrient availability is entirely dependent on the composition of the nutrient solution. This compound provides a bioavailable source of iron across a range of pH levels, which is crucial for maintaining plant health in soilless cultivation. The European Commission regulates the use of iron chelates like EDTA in mixed fertilizers, highlighting their importance in modern agricultural practices. By volume, the agricultural use of ferric sodium EDTA as a bioavailable iron source for plants is its largest application. researchgate.net

Research has demonstrated that the application of chelated iron, such as this compound (Fe-EDTA), can lead to significant improvements in both the yield and nutritional quality of crops. Iron is essential for various physiological processes in plants, including photosynthesis and respiration, which are directly linked to growth and productivity.

A field experiment on bread wheat (cv. Moomal) investigated the effects of different Fe-EDTA application methods. The study found that all Fe-EDTA treatments increased grain yield by 21.2% to 29.1% compared to the control group (no iron application). Furthermore, the iron concentration in the wheat grains increased substantially, by 1.9 to 4.3 times over the control. The most significant increase in grain iron content was observed when Fe-EDTA was applied to both the soil and as a foliar spray.

Table 1: Effect of Fe-EDTA Application on Wheat Grain Yield and Iron Concentration

| Treatment Method | Grain Yield Increase (%) | Iron Concentration Increase (Factor) |

|---|---|---|

| Soil Application | 21.2% | 1.9x |

| Foliar Application | Not specified | Not specified |

This interactive table summarizes research findings on the impact of this compound (Fe-EDTA) on wheat crops.

These findings suggest that including chelated iron in fertilization strategies can be a vital tool for enhancing agricultural productivity and the nutritional value of staple crops. globaljournals.org

Food Fortification Research and Development

The challenge in food fortification is to add essential nutrients, like iron, without negatively affecting the food's taste, color, or texture. This compound has emerged as a superior iron fortificant due to its high bioavailability and excellent sensory profile.

A significant advantage of this compound is its ability to remain soluble and absorbable in the presence of dietary inhibitors. Many plant-based foods contain compounds like phytates and polyphenols, which bind to iron from other sources, such as ferrous sulfate (B86663), and inhibit its absorption by the body. ijrcog.org

The chelated structure of this compound protects the iron from these inhibitors. researchgate.net As a result, its relative bioavailability can be two to four times higher than that of ferrous sulfate when consumed with phytate-rich foods like cereals and legumes. ijrcog.orgnih.gov This makes it particularly effective for fortifying whole grain flours, soy sauce, and fish sauce, which are staples in many diets where iron deficiency is prevalent. researchgate.net Extensive studies and large-scale fortification programs in countries like China and Vietnam have confirmed its efficacy in improving the iron status of populations. researchgate.net

Table 2: Comparative Bioavailability of Iron Compounds in the Presence of Inhibitors

| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate) | Key Advantage |

|---|---|---|

| This compound (Fe-EDTA) | 2 to 4 times higher | Protected from dietary inhibitors (e.g., phytates) |

| Ferrous Sulfate | Baseline (1) | Often inhibited by phytates and polyphenols |

This interactive table compares the bioavailability of this compound to a common iron salt, especially in challenging food matrices.

A major hurdle for many iron compounds used in food fortification is the undesirable sensory changes they can cause. Highly bioavailable iron salts often impart a metallic taste or cause discoloration and rancidity in food products, leading to poor consumer acceptance. foodstandards.gov.au

This compound is an exception. researchgate.net The tight binding of the iron ion within the EDTA complex prevents it from reacting with other food components. researchgate.net This stability means it does not typically produce a metallic taste or cause teeth staining, which are well-known drawbacks of other iron supplements. researchgate.netresearchgate.net Its use in fortified foods and beverages generally does not lead to unpleasant sensory side effects, making it a "food-friendly" option. researchgate.net While some studies note that adding any iron form can cause minor, often imperceptible, color changes in certain foods, this compound is considered technologically superior in maintaining the original sensory properties of the food vehicle. foodstandards.gov.aunih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₂FeN₂NaO₈ |

| Ferric hydroxide (B78521) | Fe(OH)₃ |

| Ferrous sulfate | FeSO₄ |

Regulatory Science and Expert Committee Evaluations of Food-Grade this compound (e.g., JECFA Monographs)

The use of this compound, also known as sodium iron EDTA, as a food additive for nutrient supplementation is subject to rigorous evaluation by international expert committees to ensure its safety for consumers. fao.orgwho.intwho.int The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this compound on multiple occasions. who.intwho.int

JECFA's monographs provide detailed specifications for food-grade this compound, including its chemical name—Sodium [N,N'-ethanediylbis[N-(carboxymethyl)glycinato]]ferrate(1-)—and its CAS number, 15708-41-5. fao.orgwho.int The specifications outline the required purity, iron content (not less than 12.5% and not more than 13.5%), and EDTA content (not less than 65.5% and not more than 70.5%) for the trihydrate form of the compound. fao.org In the United States, the Food and Drug Administration (FDA) has reviewed Generally Recognized as Safe (GRAS) notices for the use of sodium iron EDTA in specific food categories, such as powdered soft drinks and various sauces, and has raised no questions, indicating its acceptance for these intended uses. nih.gov

| Regulatory Body / Committee | Evaluation Year(s) | Key Findings and Recommendations | Reference Document(s) |

|---|---|---|---|

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 1999, 2007 | Established an ADI of 0-1.9 mg/kg bw (as EDTA). Considered safe for use in supervised food fortification programs. who.intwho.intinchem.org | TRS 896-JECFA 53, TRS 947-JECFA68, FNP 52 Add 7 fao.orgwho.intnih.gov |

| JECFA | 2007 | Reiterated that total iron intake should not exceed the PMTDI of 0.8 mg/kg bw. who.intnih.gov | FAS 59-JECFA68 who.intnih.gov |

| U.S. FDA | 2004, 2005 | Filed GRAS Notices (GRN 152, GRN 178) for use in powdered drinks and sauces with a "no questions" letter. nih.gov | GRN No. 152, GRN No. 178 nih.gov |

Stability and Compatibility Studies in Diverse Food Vehicles (e.g., Beverages, Cereals, Condiments)

A key advantage of this compound in food fortification is its stability and compatibility across a range of food matrices, which often pose challenges for other iron compounds. foodstandards.gov.auresearchgate.net The chelated structure of this compound protects the iron ion, minimizing undesirable organoleptic changes such as metallic taste or color alterations that can occur with more reactive iron salts like ferrous sulfate. researchgate.net

Studies have demonstrated its successful application in various condiments. Fortification trials using fish sauce, soy sauce, and curry powder have shown positive results without unacceptable changes to odor, taste, or color. foodstandards.gov.au This makes it a technologically superior option for these food vehicles, which are consumed regularly in many populations with high rates of iron deficiency. foodstandards.gov.au

In beverages and cereal-based products, this compound also shows good stability. foodstandards.gov.auresearchgate.net It is relatively stable to heat up to 100°C, although processing at higher temperatures can present challenges. foodstandards.gov.au Unlike some other iron compounds, it does not typically cause teeth staining when used in drinks. researchgate.net The compound's ability to remain soluble and bioavailable, even in foods high in iron absorption inhibitors like phytic acid (commonly found in cereals), is a significant benefit. foodstandards.gov.auresearchgate.net However, while it has superior technological properties, its effects can be variable and are not always predictable, necessitating assessment in different food vehicles before widespread use. foodstandards.gov.au

| Food Vehicle | Key Findings on Stability and Compatibility | Observed Technical Issues |

|---|---|---|

| Condiments (Fish Sauce, Soy Sauce, Curry Powder) | Successfully used in fortification trials with no unacceptable organoleptic (taste, odor, color) changes. foodstandards.gov.au | Effects can be variable and not readily predictable; assessment in each specific food vehicle is recommended. foodstandards.gov.au |

| Beverages | Stable during storage; does not cause teeth staining, a common issue with other iron fortificants. researchgate.net | High-temperature processing (above 100°C) can cause stability problems. foodstandards.gov.au |

| Cereals and Cereal Products | Reduces the inhibitory effect of phytic acid, improving iron bioavailability. foodstandards.gov.au Technologically superior to many other iron forms in these matrices. foodstandards.gov.au | As with other vehicles, effects should be assessed on a case-by-case basis before implementation. foodstandards.gov.au |

Broader Industrial and Chemical Applications of Iron-EDTA Complexes

Applications as Chelating Agents in Industrial Processes

The fundamental property of iron-EDTA complexes, including this compound, is chelation—the formation of a stable, water-soluble complex with a metal ion. thinkdochemicals.comnbinno.com This ability to sequester, or bind, metal ions makes them invaluable in a wide range of industrial processes where the presence of free metal ions can cause problems. shanghaichemex.compavco.comnbinno.com

In water treatment , EDTA-based chelating agents are used to control metal ions that cause hardness, such as calcium and magnesium, and to prevent the formation of scale and deposits in boilers and heat exchangers. nbinno.comshanghaichemex.com Specifically, iron-EDTA complexes are employed to dissolve rust (iron oxide) and keep iron ions in solution, preventing precipitation and staining. vecom-group.comzanchenglife.com

The pulp and paper industry uses iron-EDTA to sequester metal ions like manganese that would otherwise catalyze the decomposition of hydrogen peroxide, a key chemical used in chlorine-free bleaching processes. wikipedia.orgnbinno.com By stabilizing the hydrogen peroxide, the efficiency of the bleaching process is maintained. wikipedia.org

In the textile industry , free metal ions in process water can interfere with dyeing, leading to inconsistent or altered colors. thinkdochemicals.comnbinno.com Iron-EDTA and other chelates bind these ions, ensuring predictable and stable dye performance. nbinno.comnbinno.com Similarly, in detergent formulations and industrial cleaning , these complexes prevent metal ions from interfering with the action of surfactants, thereby improving cleaning efficiency and preventing soap scum. shanghaichemex.comnbinno.comnbinno.com Other applications include metal finishing, where they control ion concentration in plating baths, and in agriculture, where they are used as micronutrient fertilizers to deliver iron to plants in a bioavailable form. thinkdochemicals.compavco.comwikipedia.org

Research in Chemical Reaction Regulation and Stabilization

The ability of iron-EDTA complexes to control metal ion activity is also leveraged in the regulation and stabilization of chemical reactions. By chelating iron ions, EDTA can prevent them from participating in undesirable catalytic side reactions. shanghaichemex.com This stabilizing effect is crucial in various chemical formulations and processes. For instance, in solutions containing compounds susceptible to metal-catalyzed degradation, such as certain food products or cosmetics, EDTA can preserve quality and extend shelf life. researchgate.netnbinno.com

Research has explored the use of iron-EDTA complexes as catalysts themselves or as components of catalytic systems. In the field of polymer chemistry, iron-based catalysts, including iron complexes with various ligands, are used in Atom Transfer Radical Polymerization (ATRP), a method for synthesizing polymers with controlled structures. nih.govresearchgate.net These iron catalysts are attractive because they are less toxic and more abundant than commonly used copper-based systems. researchgate.net

Furthermore, studies have investigated the role of iron-EDTA in regulating reaction kinetics. The presence of EDTA can slow the nucleation rate of particles by forming a stable complex with free iron ions in solution, thereby influencing the size and morphology of the resulting crystals, as demonstrated in the synthesis of Iron Hexacyanoferrate. rsc.org The stability of the iron-EDTA complex itself can be influenced by factors like pH and light, which in turn affects the availability of the iron to participate in reactions, such as the degradation of environmental contaminants like tetracycline. rsc.orgnih.gov Polymer-bound Ru(III)-EDTA complexes have also been synthesized and used as recyclable catalysts for hydrogenation reactions. ias.ac.in

Environmental Fate and Ecotoxicological Research of Sodium Feredetate

Environmental Persistence and Degradation Pathways of the Compound and its Ligand

Sodium feredetate's persistence in the environment is largely dictated by its ligand, ethylenediaminetetraacetic acid (EDTA). EDTA is not readily biodegradable but is considered inherently biodegradable, meaning it can be completely mineralized into carbon dioxide, water, and ammonium (B1175870) under specific environmental conditions. redox.comnouryon.com The primary pathway for the degradation of the ferric-EDTA complex in surface waters is photolysis, where it is broken down by sunlight with wavelengths below 400 nm. wikipedia.orgindustrialchemicals.gov.au The half-life of iron(III) EDTA in surface waters due to photolysis can range from as short as 11.3 minutes to over 100 hours, depending on light conditions. wikipedia.org

In soil and sediment, EDTA may persist for more than six months. industrialchemicals.gov.au While some studies show slow microbial decomposition under aerobic conditions, no biodegradation has been observed under anaerobic conditions. industrialchemicals.gov.au The degradation of FeEDTA can produce byproducts such as iron complexes of triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA). wikipedia.org While EDDA and EDMA show significant biodegradation, ED3A is more resistant. wikipedia.org

Microorganisms play a role in the degradation of EDTA. Several bacterial strains, including Agrobacterium radiobacter and species from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus, have been shown to degrade EDTA and its metal complexes. wikipedia.orgmdpi.comnih.gov For instance, Agrobacterium radiobacter can degrade Fe(III) EDTA, while other strains are more effective at degrading complexes with other metals like calcium, magnesium, and manganese. wikipedia.org

Aquatic Ecotoxicity Studies

The ecotoxicity of this compound in aquatic environments has been the subject of several studies.

Studies on fish have shown varying levels of toxicity. For instance, the acute LC50 (lethal concentration for 50% of the test population) for fish has been reported as greater than 100 mg/L over 96 hours. redox.comlifetechindia.com Another study reported an LC50 for the fathead minnow (Pimephales promelas) of 100 mg/L over 96 hours. mubychem.com In a chronic toxicity study with zebra fish (Danio rerio), the No-Observed-Effect-Concentration (NOEC) was found to be greater than or equal to 25.7 mg/L over 35 days. sigmaaldrich.cnsigmaaldrich.com

For aquatic invertebrates, the acute EC50 (effective concentration for 50% of the test population) for Daphnia magna (water flea) has been reported as 100.9 mg/L over 48 hours and 140 mg/L over 48 hours in different studies. redox.comsigmaaldrich.cnsigmaaldrich.com Another study found an LC50 for Daphnia magna of 13 mg/L over 96 hours. mubychem.com The chronic NOEC for Daphnia magna over 21 days is 25 mg/L. sigmaaldrich.cnsigmaaldrich.com It is noted that the iron in ferric sodium EDTA could be toxic to crustaceans like Daphnia. epa.gov

Regarding photosynthetic organisms, studies on algae have shown that this compound has a low level of toxicity. For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50 was found to be greater than 100 mg/L based on nominal concentrations. europa.eu The 72-hour NOEC for the same species was determined to be 69.9 mg/L. europa.eu Another study on Scenedesmus subspicatus found no inhibition up to a nominal concentration of 100 mg/L of Na4-EDTA, implying a NOEC of greater than 110.7 mg/L for this compound. europa.eu However, high concentrations of Fe3+ (6.0 mg/L) have been shown to be toxic to the cyanobacterium Microcystis aeruginosa, causing cell death. mdpi.com EDTA can reduce this iron toxicity. mdpi.com

The impact on microbial communities is complex. While some microorganisms can degrade EDTA, the compound's presence can also affect microbial populations. mdpi.comnih.gov In activated sludge, the NOEC for microorganisms has been reported to be greater than 640 mg/L over 3 hours, suggesting low toxicity to these communities at typical environmental concentrations. sigmaaldrich.cnsigmaaldrich.com

Biotransformation and Environmental Mobility Research

The biotransformation of this compound is primarily linked to the degradation of the EDTA ligand. As mentioned, certain bacteria can utilize EDTA as a carbon or nitrogen source, leading to its breakdown. nih.gov The mobility of metal-EDTA complexes in the environment is a significant factor. These complexes are generally water-soluble and can leach into groundwater, particularly in acidic, sandy soils. industrialchemicals.gov.aupublications.gc.capublications.gc.ca However, under acidic conditions, there may be increased adsorption of metal-EDTA complexes onto mineral surfaces. industrialchemicals.gov.au

Life Cycle Assessment and Sustainability Metrics for this compound Products

While specific life cycle assessment (LCA) and sustainability metrics for this compound products are not widely available in the public domain, some general points can be inferred. marketresearchreports.combmsci.com The environmental impact of this compound is closely tied to the fate of EDTA. The persistence of EDTA in certain environmental compartments is a concern. wikipedia.org However, its use in applications like agriculture is based on a balance between being stable enough to deliver micronutrients to plants and degrading quickly enough to prevent accumulation. nouryon.com The use of this compound in some applications, such as a molluscicide, is considered to pose a negligible risk to terrestrial and aquatic organisms when used as directed. publications.gc.capublications.gc.ca

Interactive Data Table: Aquatic Ecotoxicity of this compound

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Fish (general) | Acute | 96 h | LC50 | >100 | redox.comlifetechindia.com |

| Pimephales promelas (fathead minnow) | Acute | 96 h | LC50 | 100 | mubychem.com |

| Danio rerio (zebra fish) | Chronic | 35 d | NOEC | >= 25.7 | sigmaaldrich.cnsigmaaldrich.com |

| Daphnia magna (water flea) | Acute | 48 h | EC50 | 100.9 | redox.com |

| Daphnia magna (water flea) | Acute | 48 h | EC50 | 140 | sigmaaldrich.cnsigmaaldrich.com |

| Daphnia magna (water flea) | Acute | 96 h | LC50 | 13 | mubychem.com |

| Daphnia magna (water flea) | Chronic | 21 d | NOEC | 25 | sigmaaldrich.cnsigmaaldrich.com |

| Pseudokirchneriella subcapitata (green algae) | Acute | 72 h | EC50 | >100 | europa.eu |

| Pseudokirchneriella subcapitata (green algae) | Acute | 72 h | NOEC | 69.9 | europa.eu |

| Scenedesmus subspicatus (algae) | Acute | - | NOEC | >110.7 | europa.eu |

| Activated Sludge Microorganisms | Acute | 3 h | NOEC | >640 | sigmaaldrich.cnsigmaaldrich.com |

Concluding Research Perspectives

Synthesis of Key Academic Contributions to Sodium Feredetate Knowledge

This compound, also known as sodium iron (III) ethylenediaminetetraacetate (B1237979), is a chelated iron compound that has been the subject of considerable scientific investigation. Academic contributions have firmly established its distinct advantages over traditional inorganic iron salts for nutritional and therapeutic purposes.

A primary contribution has been the elucidation of its mechanism and bioavailability. The chelation of ferric iron with ethylenediaminetetraacetic acid (EDTA) creates a stable, water-soluble complex. patsnap.compatsnap.com This structure is crucial as the EDTA ligand protects the iron from forming insoluble and unabsorbable compounds with dietary inhibitors such as phytates and tannins, which are common in plant-based diets. patsnap.com Consequently, the mean iron absorption from this compound is noted to be significantly higher—approximately three times—than that of ferrous sulfate (B86663), especially in the presence of these inhibitors. ijrcog.org

Clinical research has consistently demonstrated its efficacy in treating iron-deficiency anemia. patsnap.comapollopharmacy.in Studies, particularly in vulnerable populations like pregnant women, have shown that this compound leads to a significant and rapid increase in hemoglobin levels. ijrcog.orgresearchgate.netijrcog.org This efficacy is often achieved with a lower elemental iron content compared to higher doses of ferrous salts like ferrous fumarate (B1241708), while producing comparable or superior results in improving hemoglobin profiles. nih.gov

Another key area of academic focus has been its improved tolerability. The chelated structure minimizes the release of free iron in the gastrointestinal tract, reducing the incidence of common side effects like nausea, constipation, and stomach irritation that often lead to poor compliance with other iron supplements. patsnap.comijrcog.orgapollopharmacy.in This characteristic, along with the fact that it does not cause tooth discoloration, makes it a more patient-compliant option. apollopharmacy.inmedtigo.comresearchgate.net

Furthermore, research has validated its application in food fortification as a public health strategy to combat iron deficiency. researchgate.netnih.gov Its stability and lack of interaction with food components make it a suitable fortificant for various food vehicles, including powdered drinks and condiments. researchgate.netnih.gov

| Key Research Finding | Significance |

| High Bioavailability | The EDTA chelate protects iron from dietary inhibitors (phytates, tannins), leading to 2-3 times higher absorption compared to ferrous sulfate. patsnap.comijrcog.org |

| Clinical Efficacy | Demonstrated rapid and significant increases in hemoglobin and serum ferritin levels in anemic patients, including pregnant women. ijrcog.orgnih.gov |

| Improved Tolerability | Lower incidence of gastrointestinal side effects (nausea, constipation) compared to conventional iron salts, leading to better patient compliance. patsnap.comijrcog.orgresearchgate.net |

| Food Fortification | Stability and solubility make it an effective iron source for fortifying foods to address widespread nutritional deficiencies. researchgate.netnih.gov |

Identification of Research Gaps and Future Investigative Directions

Despite the wealth of knowledge on this compound, several research gaps remain, presenting opportunities for future investigation.